5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the final product: The final step involves the coupling of the intermediate with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the carbonyl group could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. The presence of the pyrazole and thiophene rings suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The methylsulfonyl group is known to enhance the solubility and bioavailability of compounds, making it a promising feature for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
5-(3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid: Similar structure but lacks the thiophene ring.
5-(3-{3-[(methylsulfonyl)amino]phenyl}-5-thien-2-yl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxopentanoic acid: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 5-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[5-[3-(methanesulfonamido)phenyl]-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-29(26,27)21-14-6-2-5-13(11-14)15-12-16(17-7-4-10-28-17)22(20-15)18(23)8-3-9-19(24)25/h2,4-7,10-11,16,21H,3,8-9,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASRCBTYIKGGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.